molecular formula C16H13NO4S2 B13084663 Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate

Cat. No.: B13084663
M. Wt: 347.4 g/mol
InChI Key: DGCZKOBBJGCRIA-UHFFFAOYSA-N
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Description

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate is a complex organic compound that features a benzo[d]thiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzo[d]thiazole moiety imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate typically involves the reaction of benzo[d]thiazole derivatives with sulfonyl chlorides and methyl benzoate. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate is unique due to the combination of the benzo[d]thiazole ring and the sulfonyl methyl benzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate, identified by its CAS number 1213268-11-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₆H₁₃N₁O₄S₂
Molecular Weight: 347.41 g/mol
Storage Conditions: Sealed in dry conditions at 2-8°C

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Its structure suggests potential inhibitory effects on enzymes involved in metabolic processes, particularly those related to oxidative stress and inflammation.

Enzyme Inhibition

  • Tyrosinase Inhibition:
    • Tyrosinase is a critical enzyme in melanin biosynthesis. Compounds similar to this compound have demonstrated significant inhibition of tyrosinase activity, which is crucial for treating hyperpigmentation disorders. For instance, analogs derived from similar structures have shown IC50 values indicating potent inhibitory effects against mushroom tyrosinase .
  • Acetylcholinesterase Inhibition:
    • Some studies indicate that compounds containing a benzo[d]thiazole moiety exhibit promising acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibitory activities of this compound:

  • Cytotoxicity:
    • The compound was tested on various cell lines, including B16F10 melanoma cells. Results indicated that it did not exhibit significant cytotoxic effects at concentrations up to 20 µM over 48 hours .
  • Tyrosinase Activity:
    • The compound's ability to inhibit tyrosinase was assessed using Lineweaver–Burk plots, demonstrating a competitive inhibition mechanism at low concentrations .

Case Studies and Research Findings

  • Study on Tyrosinase Inhibitors:
    • A study evaluated several analogs of benzo[d]thiazole derivatives for their tyrosinase inhibitory activities. The results showed that certain structural modifications enhanced potency significantly, with some analogs exhibiting over 200 times the inhibitory effect compared to controls .
  • Neuroprotective Potential:
    • Research on thiazole-based compounds has highlighted their neuroprotective properties through acetylcholinesterase inhibition, suggesting that this compound may share similar therapeutic potentials .

Summary of Biological Activities

ActivityMechanismIC50 Value (µM)Reference
Tyrosinase InhibitionCompetitive InhibitionVaries (up to 200x more potent than control)
Acetylcholinesterase InhibitionEnzyme Inhibition2.7
CytotoxicityLow toxicity at ≤20 µMNot significant

Properties

Molecular Formula

C16H13NO4S2

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-ylsulfonylmethyl)benzoate

InChI

InChI=1S/C16H13NO4S2/c1-21-15(18)12-7-3-2-6-11(12)10-23(19,20)16-17-13-8-4-5-9-14(13)22-16/h2-9H,10H2,1H3

InChI Key

DGCZKOBBJGCRIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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